molecular formula C5H8N4O2 B12859546 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12859546
M. Wt: 156.14 g/mol
InChI Key: BSSYQSMXIQAXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group, a methylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

    4-Methyl-5-(methylamino)-4H-1,2,4-triazole: Lacks the carboxylic acid group, resulting in different chemical properties.

    5-(Methylamino)-4H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group, affecting its reactivity and biological activity.

    4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: Lacks the methylamino group, leading to variations in its chemical behavior.

Uniqueness: The presence of both the methyl and methylamino groups, along with the carboxylic acid group, makes 4-Methyl-5-(methylamino)-4H-1,2,4-triazole-3-carboxylic acid unique

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

4-methyl-5-(methylamino)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c1-6-5-8-7-3(4(10)11)9(5)2/h1-2H3,(H,6,8)(H,10,11)

InChI Key

BSSYQSMXIQAXJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(N1C)C(=O)O

Origin of Product

United States

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